(R)-3-Benzyloxy Myristic Acid Methyl Ester
Overview
Description
Methyl (3R)-3-(benzyloxy)tetradecanoate is a chemical compound that belongs to the class of fatty acid methyl esters. It is derived from the formal condensation of the carboxy group of tetradecanoic acid (myristic acid) with methanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate typically involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Tetradecanoic acid+MethanolAcid CatalystMethyl tetradecanoate+Water
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R)-3-(benzyloxy)tetradecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (3R)-3-(benzyloxy)tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of niosomes for targeted drug delivery.
Industry: Utilized in the production of high-density biodiesel and as a fragrance ingredient in the cosmetic industry.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-(benzyloxy)tetradecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis of the ester bond.
Comparison with Similar Compounds
Methyl tetradecanoate: A simpler ester without the benzyloxy group.
Methyl (3R)-3-(methoxy)tetradecanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness: Methyl (3R)-3-(benzyloxy)tetradecanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological membranes, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl (3R)-3-phenylmethoxytetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQRYVDYSWWRDB-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)OC)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550465 | |
Record name | Methyl (3R)-3-(benzyloxy)tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114264-01-6 | |
Record name | Methyl (3R)-3-(benzyloxy)tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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